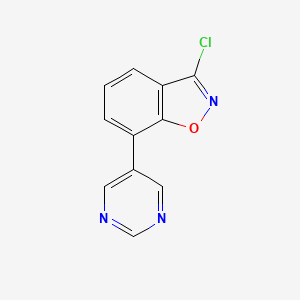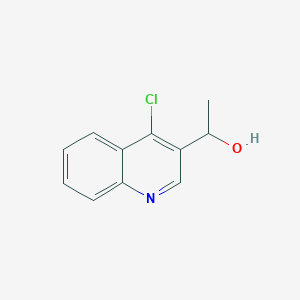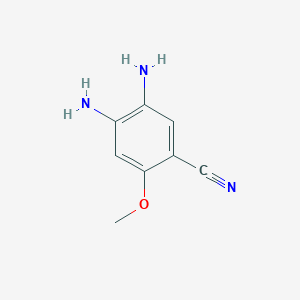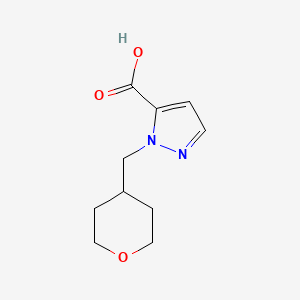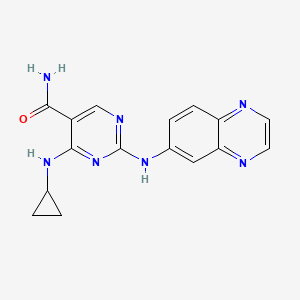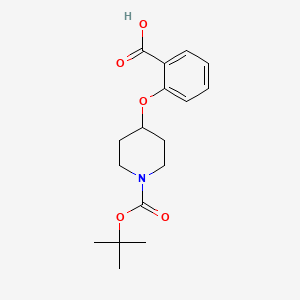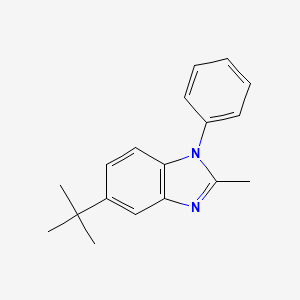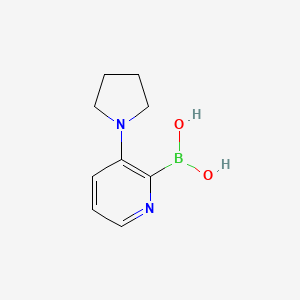
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a pyrrolidine group at the 3-position and a boronic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of pyridin-2-ylboronic acid with pyrrolidine in the presence of a suitable catalyst, such as palladium or nickel, under mild conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the pyrrolidine group onto the pyridine ring. This involves the reaction of pyridin-2-ylboronic acid with a pyrrolidine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or boronic acids with higher oxidation states.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols or boronic esters.
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction Reagents: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the reaction of boronic acids with alcohols or phenols.
Boronic Alcohols: Resulting from the reduction of boronic acids.
Substituted Pyridines: Resulting from nucleophilic substitution reactions on the pyridine ring.
科学研究应用
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid has various applications in scientific research, including:
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism by which (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to the modulation of biological pathways. The pyrrolidine group enhances the compound's binding affinity and selectivity towards specific molecular targets.
相似化合物的比较
Pyridin-2-ylboronic Acid: Similar structure but lacks the pyrrolidine group.
Pyrrolidin-1-ylboronic Acid: Similar structure but lacks the pyridine ring.
3-Pyrrolidin-1-ylpyridin-2-yl)boronic Acid: Unique combination of pyridine and pyrrolidine groups.
Uniqueness: The presence of both pyridine and pyrrolidine groups in (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid provides unique chemical and biological properties that distinguish it from other boronic acid derivatives
属性
分子式 |
C9H13BN2O2 |
|---|---|
分子量 |
192.03 g/mol |
IUPAC 名称 |
(3-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
InChI 键 |
BUOUMBDCFSMWJM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC=N1)N2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


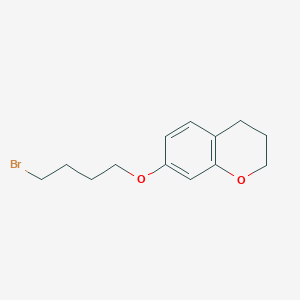
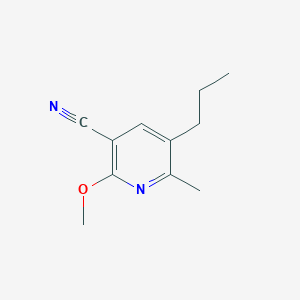

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
